2,2-Oxybis(ethylamine)

Description

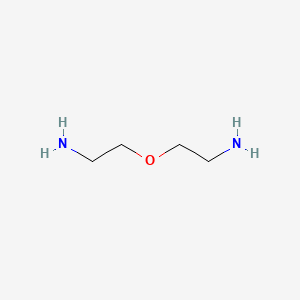

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-1-3-7-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVUZYLYWKWJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041914 | |

| Record name | 2,2'-Oxybis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanamine, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2752-17-2 | |

| Record name | 2-Aminoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-aminoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Oxybis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydi(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-AMINOETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFW1773ZZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties and Structure of 2,2'-Oxybis(ethylamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a versatile organic compound featuring two primary amine groups connected by a flexible ether linkage. Its unique structural characteristics impart a hydrophilic nature and bifunctionality, making it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its fundamental physicochemical properties, structural features, and the experimental methodologies used for their determination.

Chemical Structure and Identification

The structure of 2,2'-Oxybis(ethylamine) consists of a central oxygen atom linking two ethylamine (B1201723) moieties. This arrangement allows for considerable conformational flexibility.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 2-(2-aminoethoxy)ethanamine[1]

-

Synonyms: Bis(2-aminoethyl) ether, 2,2'-Diaminodiethyl Ether, 2,2'-Oxydiethylamine[2]

Physicochemical and Basic Properties

The basicity of 2,2'-Oxybis(ethylamine) is a defining characteristic, arising from the lone pair of electrons on each of the two nitrogen atoms. The quantitative data for its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 104.15 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 64 °C at 4 mmHg | [2] |

| Density | 0.98 g/cm³ (at 20/20 °C) | [2] |

| Refractive Index | 1.46 | [2] |

| pKa₁ | Value from IUPAC Digitized pKa Dataset | [3] |

| pKa₂ | Value from IUPAC Digitized pKa Dataset | [3] |

Note: Specific pKa values are referenced from the IUPAC Digitized pKa Dataset as indicated in PubChem. Users should consult this dataset for the precise values.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,2'-Oxybis(ethylamine).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,2'-Oxybis(ethylamine) is expected to show distinct signals corresponding to the different proton environments. The protons on the carbons adjacent to the oxygen atom (O-CH₂) will be deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atoms (N-CH₂). The amine protons (-NH₂) typically appear as a broad singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands for 2,2'-Oxybis(ethylamine) include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine, corresponding to symmetric and asymmetric stretching.

-

C-O stretching: A strong absorption band in the region of 1050-1260 cm⁻¹ indicates the presence of the ether linkage.

-

N-H bending: A band around 1600 cm⁻¹ is indicative of the amine scissoring vibration.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of 2,2'-Oxybis(ethylamine).

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube.

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

The pKa values of the two amine groups can be determined by potentiometric titration. This involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally.

Procedure:

-

A known concentration of 2,2'-Oxybis(ethylamine) is prepared in deionized water.

-

The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise volumes from a burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence points.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The two equivalence points, corresponding to the protonation of the two amine groups, are identified from the points of inflection on the curve.

-

The pKa values are determined from the pH at the half-equivalence points.

¹H NMR Spectroscopy

Procedure:

-

A small amount of the 2,2'-Oxybis(ethylamine) sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A common internal standard, tetramethylsilane (B1202638) (TMS), is added, which is assigned a chemical shift of 0 ppm.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

The FID is Fourier-transformed to produce the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected. The chemical shifts, integration of the peaks, and the splitting patterns (multiplicity) are then analyzed to elucidate the structure.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for obtaining the infrared spectrum of a liquid sample.

Procedure:

-

The ATR crystal (e.g., diamond or ZnSe) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and allowed to dry.

-

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum.

-

A small drop of the 2,2'-Oxybis(ethylamine) liquid is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of 2,2'-Oxybis(ethylamine).

Conclusion

2,2'-Oxybis(ethylamine) is a fundamental chemical with well-defined basic properties and a distinct structure that lends itself to a variety of applications, including as a monomer in polymer synthesis and as a linker in the development of novel therapeutics. A thorough understanding of its physicochemical properties and spectroscopic profile, obtained through the standardized experimental protocols outlined in this guide, is essential for its effective utilization in research and development.

References

In-Depth Technical Guide: 2,2'-Oxybis(ethylamine) (CAS: 2752-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(ethylamine), also known by synonyms such as Bis(2-aminoethyl) ether and 2,2'-Diaminodiethyl ether, is a versatile bifunctional primary amine with the CAS number 2752-17-2.[1] Its unique structure, featuring two primary amine groups connected by a flexible ether linkage, makes it a valuable building block in a multitude of applications, ranging from polymer chemistry to advanced drug discovery. This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine), including its chemical and physical properties, key applications with detailed experimental methodologies, and critical safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,2'-Oxybis(ethylamine) is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂N₂O | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 64 °C at 4 mmHg | |

| Density | 0.961 g/mL at 20 °C | [2] |

| Refractive Index | 1.460 | [1] |

| Solubility | Soluble in water, methanol (B129727), and chloroform. | [2] |

| Purity | >98.0% (GC) | [1] |

Applications and Experimental Protocols

2,2'-Oxybis(ethylamine) serves as a critical component in several areas of chemical synthesis and materials science. Its bifunctionality allows it to act as a monomer, a cross-linking agent, and a linker molecule.

Polymer Synthesis

The presence of two primary amine groups enables 2,2'-Oxybis(ethylamine) to be used as a monomer in polymerization reactions, imparting flexibility and hydrophilicity to the resulting polymers.

Experimental Protocol (Adapted from a general polycondensation procedure):

A representative procedure for the synthesis of a poly(ester amide) using 2,2'-Oxybis(ethylamine) and a dicarboxylic acid is as follows:

-

Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of 2,2'-Oxybis(ethylamine) and a selected dicarboxylic acid (e.g., adipic acid) are dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Polycondensation: A phosphorylation agent, for example, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP), is added to the solution as a catalyst.

-

Reaction: The reaction mixture is heated to a temperature between 80-120°C and stirred under a nitrogen atmosphere for 12-24 hours.

-

Purification: The resulting polymer solution is cooled to room temperature and then poured into a non-solvent like methanol to precipitate the poly(ester amide).

-

Isolation: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum at 60°C until a constant weight is achieved.

In the synthesis of polyurethanes, 2,2'-Oxybis(ethylamine) can be employed as a chain extender to modify the properties of the final polymer.

Experimental Protocol (Adapted from a general polyurethane synthesis procedure): [3]

-

Prepolymer Formation: In a reaction vessel, a diisocyanate (e.g., isophorone (B1672270) diisocyanate) is reacted with a polyol (e.g., polytetrahydrofuran) in a suitable solvent under a nitrogen atmosphere to form an NCO-terminated prepolymer.

-

Chain Extension: A solution of 2,2'-Oxybis(ethylamine) in the same solvent is then added dropwise to the prepolymer solution with vigorous stirring. The amine groups of 2,2'-Oxybis(ethylamine) react with the isocyanate groups of the prepolymer, leading to chain extension and the formation of the polyurethane.

-

Reaction Completion: The reaction is allowed to proceed at a controlled temperature until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the IR spectrum.

-

Isolation: The resulting polyurethane is then precipitated, collected, and dried.

Below is a generalized workflow for the synthesis of polymers using a diamine monomer like 2,2'-Oxybis(ethylamine).

Caption: Generalized workflow for polymer synthesis.

Intermediate in Pharmaceutical Synthesis and Drug Discovery

The reactive primary amine groups of 2,2'-Oxybis(ethylamine) make it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A significant application of 2,2'-Oxybis(ethylamine) in modern drug discovery is its use as a flexible, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

Experimental Protocol (Adapted from a general PROTAC synthesis procedure): [4][5]

The synthesis of a PROTAC using 2,2'-Oxybis(ethylamine) as a linker typically involves a multi-step process:

-

Functionalization of the Linker: 2,2'-Oxybis(ethylamine) is first mono-protected (e.g., with a Boc group) to allow for sequential reactions. The unprotected amine is then reacted with a suitable derivative of the E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide) via amide coupling.

-

Deprotection: The protecting group on the other end of the linker is removed to expose the second primary amine.

-

Coupling to the Target Protein Ligand: The exposed amine is then coupled to a suitable derivative of the target protein ligand (e.g., a carboxylic acid derivative of a kinase inhibitor) through another amide bond formation.

-

Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

The mechanism of action of a PROTAC is a key signaling pathway in targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

2,2'-Oxybis(ethylamine) is a corrosive substance that requires careful handling to ensure laboratory safety.

Hazard Identification and Classification

| Hazard Statement | GHS Classification | Reference(s) |

| H314: Causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Category 1C; Serious Eye Damage/Eye Irritation, Category 1 | [6] |

| H227: Combustible liquid. | Flammable Liquids, Category 4 |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere as the compound is air sensitive.[1]

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rabbit | Dermal | 3350 mg/kg | [6] |

Conclusion

2,2'-Oxybis(ethylamine) is a chemical of significant interest due to its versatile reactivity and the desirable properties it imparts to resulting materials and molecules. Its role as a flexible linker in PROTACs highlights its importance in the development of next-generation therapeutics. For researchers and developers, a thorough understanding of its properties, applications, and safe handling procedures is paramount to harnessing its full potential in both materials science and drug discovery.

References

- 1. labproinc.com [labproinc.com]

- 2. 2,2'-Oxybis(ethylamine), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Synonyms for 2,2'-Oxybis(ethylamine)

An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine), a versatile chemical compound with significant applications in research and pharmaceutical development. The guide covers its nomenclature, physicochemical properties, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Synonyms

2,2'-Oxybis(ethylamine) is known by several names, which can lead to ambiguity in literature and databases. The use of a Chemical Abstracts Service (CAS) number is the most reliable method for identification.

Primary Identification:

-

CAS Number: 2752-17-2

-

Molecular Formula: C₄H₁₂N₂O[1]

A variety of systematic and common names are used interchangeably in chemical contexts.[2] These include:

The compound is also commonly available as a dihydrochloride (B599025) salt, which has its own set of identifiers.

Dihydrochloride Salt Identification:

-

CAS Number: 60792-79-2[2]

-

Molecular Formula: C₄H₁₄Cl₂N₂O[2]

-

Synonyms: 2,2'-Oxybis(ethylamine) dihydrochloride, 2,2'-Oxydiethylamine dihydrochloride, Bis(2-aminoethyl) ether dihydrochloride.[2]

Caption: Nomenclature and key synonyms for 2,2'-Oxybis(ethylamine).

Physicochemical Properties

The physical and chemical properties of 2,2'-Oxybis(ethylamine) and its dihydrochloride salt are summarized below. These properties are crucial for designing experimental conditions, ensuring safety, and predicting behavior in various systems.

Table 1: Physicochemical Properties of 2,2'-Oxybis(ethylamine) (Free Base)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless Liquid | |

| Density | 0.961 g/cm³ | |

| Boiling Point | 69 - 71 °C @ 15 mmHg | |

| 183-184 °C @ 760 mmHg | ||

| Refractive Index | 1.4550 to 1.4580 (@ 20°C) | [3] |

| Solubility | Soluble in water, methanol, chloroform |

| InChI Key | GXVUZYLYWKWJIM-UHFFFAOYSA-N |[1][3] |

Table 2: Physicochemical Properties of 2,2'-Oxybis(ethylamine) Dihydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 177.07 g/mol | [2] |

| Appearance | White to almost white solid/powder | |

| Melting Point | 230-234 °C |

| InChI Key | KTCUXFVANABSPX-UHFFFAOYSA-N |[2] |

Applications in Drug Development: PROTAC Linkers

A primary application of 2,2'-Oxybis(ethylamine) in modern drug development is its use as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7]

The linker's role is critical; it connects the ligand that binds the POI to the ligand that binds the E3 ligase. The length, flexibility, and hydrophilicity of the linker, properties endowed by the 2,2'-Oxybis(ethylamine) backbone, are crucial for the formation of a stable and effective ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target degradation.[1][6]

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

Experimental Protocols

The bifunctional nature of 2,2'-Oxybis(ethylamine), with its two primary amine groups, makes it an ideal starting point for the synthesis of PROTAC linkers. Below is a representative protocol for the synthesis and conjugation of a linker derived from this molecule.

Protocol: Synthesis of a PROTAC using a 2,2'-Oxybis(ethylamine)-derived Linker

This protocol outlines a general workflow for synthesizing a PROTAC where the linker is first attached to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) and then conjugated to a ligand for the protein of interest (POI).

Materials:

-

2,2'-Oxybis(ethylamine)

-

Mono-Boc protected 2,2'-Oxybis(ethylamine) (or protect one amine group in-situ)

-

E3 ligase ligand with a suitable reactive group (e.g., 4-fluorothalidomide)

-

POI ligand with a carboxylic acid handle

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Acid for Boc-deprotection (e.g., TFA in DCM)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Methodology:

-

Linker-E3 Ligase Conjugation:

-

Dissolve mono-Boc-protected 2,2'-Oxybis(ethylamine) and an E3 ligase ligand (e.g., 4-fluorothalidomide) in an anhydrous polar aprotic solvent like DMF.

-

Add an organic base such as DIPEA to facilitate the nucleophilic aromatic substitution (SNAr) reaction.

-

Heat the reaction mixture and monitor its progress using TLC or LC-MS until the starting material is consumed.

-

After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting Boc-protected Linker-E3 Ligase conjugate using column chromatography.

-

-

Boc-Deprotection:

-

Dissolve the purified conjugate from the previous step in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, exposing the terminal primary amine.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Once deprotection is complete, remove the solvent and excess acid under reduced pressure.

-

-

Final PROTAC Assembly (Amide Coupling):

-

In a separate flask, dissolve the POI ligand (containing a carboxylic acid) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) to activate the carboxylic acid.

-

Add the deprotected Linker-E3 Ligase conjugate (from step 2) to the activated POI ligand solution.

-

Allow the reaction to proceed at room temperature, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC to yield the high-purity product.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H NMR.

-

References

- 1. 2,2-Oxybis(ethylamine) | 2752-17-2 | Benchchem [benchchem.com]

- 2. 2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 275840010 [thermofisher.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. 2,2'-Oxybis(ethylamine) | CymitQuimica [cymitquimica.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(2-aminoethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-aminoethyl) ether, also known by its IUPAC name 2-(2-aminoethoxy)ethanamine, is a diamine ether with a flexible backbone, making it a versatile building block in various chemical applications. Its primary amino groups and the central ether linkage impart unique properties that are leveraged in polymer chemistry, as a catalyst, and potentially as a linker in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

Bis(2-aminoethyl) ether is a liquid at room temperature with the chemical formula C₄H₁₂N₂O.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 2-(2-aminoethoxy)ethanamine | [1] |

| Synonyms | 1,5-Diamino-3-oxapentane, 2,2'-Oxybis(ethylamine) | [1] |

| CAS Number | 2752-17-2 | [1] |

| Molecular Formula | C₄H₁₂N₂O | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 180 - 190 °C (for a related compound) | |

| Density | 0.909 g/cm³ (for a related compound) | |

| LogP | 0.39 (for a related compound) |

Synthesis Protocols

The synthesis of bis(2-aminoethyl) ether can be approached through several routes, often starting from readily available precursors like diethylene glycol. Below are detailed experimental protocols for its synthesis.

Synthesis from Diethylene Glycol (Gabriel Synthesis Adaptation)

This method provides a classic and reliable route to primary amines from alcohols, proceeding via a phthalimide (B116566) intermediate.

Experimental Protocol:

-

Activation of Hydroxyl Groups:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in a suitable aprotic solvent such as anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a sulfonylating agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (2.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) (2.5 equivalents).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the di-tosylated or di-mesylated intermediate.

-

-

Nucleophilic Substitution with Potassium Phthalimide:

-

Dissolve the activated diethylene glycol intermediate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium phthalimide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the bis-phthalimide derivative.

-

-

Hydrolysis to Bis(2-aminoethyl) ether:

-

Suspend the bis-phthalimide derivative (1 equivalent) in ethanol.

-

Add hydrazine (B178648) monohydrate (4-5 equivalents) to the suspension.

-

Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture, and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter the solid and concentrate the filtrate.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to deprotonate the amine hydrochlorides.

-

Extract the final product, bis(2-aminoethyl) ether, with an appropriate organic solvent. Dry the organic layer and remove the solvent under reduced pressure.[2]

-

Synthesis of N-Alkylated Derivatives

For applications requiring modified terminal amines, N-alkylated derivatives such as bis(2-dialkylaminoethyl) ether are often synthesized.

Experimental Protocol (Example: Bis(2-dimethylaminoethyl) ether):

-

Chlorination of N,N-Dimethylethanolamine:

-

React 2-dimethylethanolamine with a chlorinating agent like thionyl chloride to produce the corresponding chloride hydrochloride.[3]

-

-

Formation of Sodium Alkoxide:

-

Separately, react 2-dimethylethanolamine with sodium metal to form the sodium alkoxide solution.[3]

-

-

Etherification:

-

Add the chloride hydrochloride from step 1 to the sodium alkoxide solution from step 2 in the presence of a catalyst.

-

The reaction is typically carried out at a controlled temperature.

-

After the reaction is complete, the product is isolated by filtration and purified by reduced pressure distillation.[3]

-

Another patented method involves the reaction of N,N-dialkylethanolamine, N,N-dialkylamine, and acetylene (B1199291) in an autoclave with a catalyst.[4]

Applications in Research and Drug Development

The bifunctional nature of bis(2-aminoethyl) ether makes it a valuable component in several areas of research and development.

Polymer Chemistry

Derivatives of bis(2-aminoethyl) ether, particularly the N,N-dimethylated analog, are widely used as catalysts in the production of polyurethane foams.[5][6] They influence the reaction kinetics, leading to materials with specific properties like high resilience.

Bioconjugation and Drug Delivery

The terminal primary amino groups of bis(2-aminoethyl) ether provide reactive sites for conjugation to other molecules. This makes it a candidate for use as a flexible linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs).[7][8] In ADCs, the linker plays a crucial role in connecting a cytotoxic payload to an antibody, influencing the stability, solubility, and release of the drug.[8] While specific examples using bis(2-aminoethyl) ether are not extensively documented in publicly available literature, its structure is analogous to other flexible linkers used in this field.

Safety and Handling

Bis(2-aminoethyl) ether and its derivatives should be handled with care in a laboratory setting.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[9]

-

Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Specific Hazards (for related compounds):

-

N-alkylated derivatives can be corrosive and cause severe skin burns and eye damage.[10]

Accidental Release Measures:

-

In case of a spill, ensure adequate ventilation and wear appropriate PPE.

-

Contain the spill and clean it up using an inert absorbent material.

-

Dispose of the waste in accordance with local, regional, and national regulations.[11]

Conclusion

Bis(2-aminoethyl) ether is a chemical compound with significant potential, particularly as a building block and linker in the synthesis of more complex molecules. While its direct applications in drug development are not as well-documented as its N-alkylated derivatives in polymer chemistry, its structural features suggest it is a promising candidate for further exploration in bioconjugation and related fields. Researchers and drug development professionals should consider its versatile chemistry and handle it with the appropriate safety precautions. Further research into its biological activity and toxicological profile is warranted to fully elucidate its potential in the pharmaceutical sciences.

References

- 1. Bis(2-aminoethyl) ether | C4H12N2O | CID 75982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)ether - Google Patents [patents.google.com]

- 4. CN103922945A - Method for synthesizing bis(2-dialkyl aminoethyl)ether - Google Patents [patents.google.com]

- 5. bdmaee.net [bdmaee.net]

- 6. Bis- (2-Dimethyl-Aminoethyl) Ether In Dipropylene Glycol | 3033-62-3 [whamine.com]

- 7. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. (2-(2-Aminoethoxy)ethyl)dimethylamine | C6H16N2O | CID 22322041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a versatile difunctional primary amine with a flexible ether linkage. Its unique structural characteristics make it a crucial building block and intermediate in a wide array of chemical syntheses. The presence of two primary amine groups allows for its participation in various reactions, including polymerization, acylation, alkylation, and condensation reactions. The ether moiety imparts flexibility and hydrophilicity to the molecules and polymers derived from it. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of 2,2'-Oxybis(ethylamine) for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2,2'-Oxybis(ethylamine) is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂O |

| Molecular Weight | 104.15 g/mol |

| CAS Number | 2752-17-2 |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 183-184 °C at 760 mmHg |

| Density | 0.961 g/cm³ |

| Purity | >98.0% (GC) |

| Synonyms | Bis(2-aminoethyl) ether, 2,2'-Diaminodiethyl ether, 2,2'-Oxydiethylamine |

| InChI Key | GXVUZYLYWKWJIM-UHFFFAOYSA-N |

| SMILES | NCCOCCN |

Synthesis of 2,2'-Oxybis(ethylamine)

The primary industrial synthesis of 2,2'-Oxybis(ethylamine) involves the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). This process also yields other ethanolamines, and the product distribution is influenced by the reaction conditions.

Industrial Synthesis: Reaction of Ethylene Oxide and Ammonia

Generalized Industrial Protocol:

-

Reaction Setup: The reaction is typically carried out in a high-pressure reactor.

-

Reactant Charging: Aqueous ammonia and ethylene oxide are fed into the reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter to control the product distribution.

-

Reaction Conditions: The reaction is conducted at elevated temperatures and pressures to maintain the reactants in the liquid phase.

-

Product Separation: After the reaction, the resulting mixture containing 2,2'-Oxybis(ethylamine), other ethanolamines, unreacted ammonia, and water is subjected to a series of separation and purification steps, typically involving distillation and stripping columns, to isolate the desired product.

Disclaimer: This is a generalized overview of the industrial process and should not be considered a detailed experimental protocol for laboratory synthesis.

Alternative Synthetic Route

An alternative, multi-step synthesis starting from diethylene glycol has been suggested, which may be more amenable to a laboratory setting. The general steps for this route are:

-

Activation of Hydroxyl Groups: The hydroxyl groups of diethylene glycol are activated, for example, through tosylation or mesylation.

-

Nucleophilic Substitution: The activated intermediate is then reacted with a nitrogen source, such as potassium phthalimide (B116566) (a Gabriel synthesis approach).

-

Hydrolysis: The resulting phthalimide derivative is hydrolyzed to yield the final product, 2,2'-Oxybis(ethylamine).

Applications as a Chemical Intermediate

The bifunctional nature of 2,2'-Oxybis(ethylamine) makes it a valuable intermediate in numerous industrial applications.

Pharmaceutical Synthesis

2,2'-Oxybis(ethylamine) serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its two primary amine groups provide reactive sites for the construction of more complex molecules. It can be used as a linker or spacer in drug design to connect different pharmacophores.

Polymer Chemistry

In the field of polymer chemistry, 2,2'-Oxybis(ethylamine) is utilized as a monomer or a curing agent.

-

Epoxy Resins: It acts as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network. The flexible ether linkage in its backbone can impart improved toughness and flexibility to the cured resin.

-

Polyamides and Polyimides: It can be used as a diamine monomer in the synthesis of polyamides and polyimides, contributing to the flexibility and thermal stability of the resulting polymers.

Other Industrial Applications

-

Corrosion Inhibitors: Its derivatives can be used as corrosion inhibitors in various industrial processes.

-

Surfactants and Chelating Agents: The amine and ether functionalities make it a precursor for the synthesis of specialized surfactants and chelating agents.

-

Gas Treating: Amines are used in gas sweetening processes to remove acidic gases like H₂S and CO₂. While other ethanolamines are more common, derivatives of 2,2'-Oxybis(ethylamine) can find application in this area.

Safety and Handling

2,2'-Oxybis(ethylamine) is a corrosive substance that requires careful handling to ensure safety.

Hazard Identification:

-

Causes severe skin burns and eye damage.

-

May be harmful if swallowed or inhaled.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in areas with poor ventilation or when generating aerosols or mists.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Visualizations

Synthesis Pathway

Caption: Industrial synthesis of 2,2'-Oxybis(ethylamine).

Experimental Workflow: Use as an Epoxy Curing Agent

Caption: Workflow for using 2,2'-Oxybis(ethylamine) as an epoxy curing agent.

Role as a Versatile Chemical Intermediate

Caption: Diverse applications of 2,2'-Oxybis(ethylamine) as an intermediate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxybis(ethylamine), also known as bis(2-aminoethyl) ether, is a versatile difunctional primary amine with significant applications in polymer chemistry, materials science, and pharmaceutical development. Its unique structure, featuring two primary amine functionalities connected by a flexible ether linkage, imparts desirable properties to a range of molecular constructs. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical characterization of the primary amine groups in 2,2'-Oxybis(ethylamine). Detailed experimental protocols for its analysis and utilization in key applications are presented, alongside quantitative data and visualizations to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

2,2'-Oxybis(ethylamine) is a colorless to light yellow liquid at room temperature. The presence of two primary amine groups and an ether oxygen atom makes the molecule polar and soluble in water and other polar organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C4H12N2O | [1][2][3][4] |

| Molecular Weight | 104.15 g/mol | [1][2][4][5][6][7][8] |

| Boiling Point | 183-184 °C at 760 mmHg | [5] |

| Density | 0.961 g/cm³ | [1][5] |

| Refractive Index | 1.4550 to 1.4580 (20°C, 589 nm) | [1][3] |

| CAS Number | 2752-17-2 | [2][3][4][5][6][7][8] |

Basicity of the Primary Amine Functionalities

| Amine Functionality | Estimated pKa1 | Estimated pKa2 |

| Primary Amine | ~10.5 | ~9.7 |

Note: These are estimated values based on the pKa of similar aliphatic diamines. The actual values may vary and are dependent on factors such as temperature and ionic strength.

Reactivity of the Primary Amine Functionalities

The two primary amine groups of 2,2'-Oxybis(ethylamine) are nucleophilic and readily undergo a variety of chemical reactions, making it a valuable building block in organic synthesis.

Acylation Reactions

The primary amines react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental to its use in the synthesis of polyamides.

Alkylation Reactions

Alkylation of the primary amines with alkyl halides or other alkylating agents can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

Reactions with Aldehydes and Ketones

Reaction with aldehydes and ketones results in the formation of imines (Schiff bases), which can be subsequently reduced to form stable secondary amines.

Reactions with Epoxides

The nucleophilic amine groups react with epoxides in a ring-opening reaction to form β-amino alcohols. This reaction is the basis for its use as a curing agent for epoxy resins.

Key Applications and Experimental Protocols

The difunctional nature of 2,2'-Oxybis(ethylamine) makes it a versatile molecule for various applications.

Monomer for Polyamide Synthesis

The ability of 2,2'-Oxybis(ethylamine) to form amide bonds with dicarboxylic acids or their derivatives makes it an excellent monomer for the synthesis of polyamides. The flexible ether linkage in its backbone can impart improved solubility and processability to the resulting polymers.

This protocol describes a general method for the direct polycondensation of a dicarboxylic acid with 2,2'-Oxybis(ethylamine).

-

Materials:

-

2,2'-Oxybis(ethylamine) (1.0 mmol)

-

Dicarboxylic acid (e.g., adipic acid) (1.0 mmol)

-

N-methyl-2-pyrrolidone (NMP) (7.0 mL)

-

Pyridine (B92270) (Py) (0.5 mL)

-

Triphenyl phosphite (B83602) (TPP) (2.0 mmol)

-

Calcium chloride (CaCl2) (0.3 mmol)

-

Lithium chloride (LiCl) (0.2 mmol)

-

Methanol (B129727) (MeOH)

-

Distilled water (H2O)

-

-

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the dicarboxylic acid (1.0 mmol) and 2,2'-Oxybis(ethylamine) (1.0 mmol) in a solution of NMP (7.0 mL) containing CaCl2 (0.3 mmol) and LiCl (0.2 mmol).

-

Add pyridine (0.5 mL) and triphenyl phosphite (2.0 mmol) to the reaction mixture.

-

Heat the mixture to 110°C and stir for 15 hours.

-

After cooling to room temperature, pour the viscous polymer solution into a 2:3 mixture of distilled water and methanol with vigorous stirring.

-

The polyamide will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the polymer thoroughly with distilled water to remove any unreacted monomers and salts.

-

Dry the purified polyamide in a vacuum oven at 110°C for 24 hours.[9]

-

Curing Agent for Epoxy Resins

The primary amine groups of 2,2'-Oxybis(ethylamine) can react with the epoxide groups of epoxy resins, leading to cross-linking and the formation of a rigid thermoset polymer. The flexible ether backbone of the diamine can enhance the toughness of the cured resin.

This protocol outlines a general procedure to study the curing kinetics of an epoxy resin with 2,2'-Oxybis(ethylamine) using Differential Scanning Calorimetry (DSC).

-

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

2,2'-Oxybis(ethylamine)

-

DSC instrument

-

-

Procedure:

-

Prepare a series of homogeneous mixtures of the epoxy resin and 2,2'-Oxybis(ethylamine) at different stoichiometric ratios (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 amine hydrogen to epoxide group ratio).

-

Seal a small amount (5-10 mg) of each mixture in a DSC pan.

-

Place the pan in the DSC instrument and rapidly heat to the desired isothermal curing temperature (e.g., 80°C, 100°C, 120°C).

-

Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

-

The rate of cure and the extent of conversion can be determined by analyzing the resulting thermograms. The activation energy of the curing reaction can be calculated by performing the experiment at different isothermal temperatures.

-

Linker for Proteolysis Targeting Chimeras (PROTACs)

2,2'-Oxybis(ethylamine) can be utilized as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The ether linkages can improve the solubility and cell permeability of the PROTAC.

This protocol provides a generalized, hypothetical multi-step synthesis of a PROTAC incorporating a 2,2'-Oxybis(ethylamine)-derived linker.

-

Materials:

-

2,2'-Oxybis(ethylamine)

-

Ligand for E3 ligase with a reactive group (e.g., carboxylic acid)

-

Ligand for the protein of interest (POI) with a reactive group (e.g., alkyl halide)

-

Protecting group (e.g., Boc anhydride)

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Deprotecting agent (e.g., TFA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

-

Procedure:

-

Mono-protection: React 2,2'-Oxybis(ethylamine) with one equivalent of a protecting group (e.g., Boc anhydride) to selectively protect one of the primary amine groups.

-

Coupling to E3 Ligase Ligand: Activate the carboxylic acid of the E3 ligase ligand with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) and then react it with the unprotected amine of the mono-protected linker.

-

Deprotection: Remove the protecting group from the other end of the linker using an appropriate deprotecting agent (e.g., TFA in DCM).

-

Coupling to POI Ligand: React the newly deprotected amine with the POI ligand containing a suitable reactive group (e.g., an alkyl halide) in the presence of a base.

-

Purification: Purify the final PROTAC product using chromatography (e.g., HPLC).

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2,2'-Oxybis(ethylamine) and its derivatives.

-

¹H NMR: The proton NMR spectrum of the free base in a solvent like CDCl₃ would be expected to show three signals: a singlet for the -NH₂ protons, and two triplets for the -CH₂- protons adjacent to the nitrogen and oxygen atoms, respectively.

-

¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the two types of carbon atoms in different chemical environments.

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,2'-Oxybis(ethylamine) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher

-

Pulse sequence: Standard single-pulse experiment

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay: 1-5 seconds

-

-

Data Acquisition and Processing: Acquire the free induction decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2,2'-Oxybis(ethylamine) will exhibit characteristic absorption bands for its primary amine and ether groups.[2][6]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) |

| Primary Amine (N-H) | Scissoring | 1590-1650 |

| C-N | Stretching | 1020-1250 |

| C-O-C | Asymmetric Stretching | 1070-1150 |

| C-H | Stretching | 2850-2960 |

Conclusion

The primary amine functionalities of 2,2'-Oxybis(ethylamine) are central to its diverse applications in science and industry. A thorough understanding of their chemical properties, reactivity, and analytical characterization is essential for researchers and developers working with this versatile molecule. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of 2,2'-Oxybis(ethylamine) in the synthesis of advanced materials and therapeutics. Further research to precisely determine its pKa values and to quantify the kinetics of its various reactions will undoubtedly expand its utility and lead to the development of novel applications.

References

- 1. uregina.scholaris.ca [uregina.scholaris.ca]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,2'-OXYBIS(ETHYLAMINE) DIHYDROCHLORIDE(60792-79-2) 1H NMR spectrum [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide on the Role of 2,2'-Oxybis(ethylamine) in Polymer Chemistry

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Technical Division

Subject: Comprehensive Analysis of 2,2'-Oxybis(ethylamine) in Polymer Synthesis and Applications

Executive Summary

2,2'-Oxybis(ethylamine), also known as di-(2-aminoethyl) ether, is a highly versatile diamine monomer and building block in polymer chemistry. Its unique structure, characterized by two primary amine groups separated by a flexible ether linkage, imparts valuable properties such as hydrophilicity, flexibility, and reactivity to a wide range of polymers.[1] This guide provides a detailed examination of its core roles as a curing agent for epoxy resins, a monomer in the synthesis of polyamides and polyurethanes, and a critical component in the development of advanced biomaterials like hydrogels. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in material science and drug development.

Core Roles and Chemical Structure

The utility of 2,2'-Oxybis(ethylamine) stems from its bifunctional nature. The two primary amine groups serve as reactive sites for various polymerization reactions, including addition and condensation reactions.[1] The central ether bond provides significant rotational freedom, which translates to enhanced flexibility in the resulting polymer backbone.

Caption: Structure of 2,2'-Oxybis(ethylamine).

Application as an Epoxy Resin Curing Agent

2,2'-Oxybis(ethylamine) is an effective curing agent (hardener) for epoxy resins. The active hydrogens on its primary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process forms a highly cross-linked, thermoset polymer network. Aliphatic amines like 2,2'-Oxybis(ethylamine) can cure epoxy resins at room temperature.[2][3]

The flexible ether linkage in the curing agent's backbone imparts improved flexibility and impact strength to the cured epoxy, a desirable property for applications requiring durability and resistance to mechanical stress.

Caption: Epoxy curing workflow with an amine agent.

Quantitative Data: Curing Properties

The choice of curing agent significantly impacts the final properties of the epoxy system. While specific data for 2,2'-Oxybis(ethylamine) requires proprietary formulation details, the table below illustrates typical effects of aliphatic amine curing agents on a standard DGEBA epoxy resin.

| Property | Value Range | Significance |

| Amine Hydrogen Equivalent Weight (AHEW) | ~26 g/eq | Determines the stoichiometric mixing ratio with epoxy resin. |

| Pot Life (100g mass @ 25°C) | 20 - 60 minutes | Shorter pot life is typical for reactive aliphatic amines.[2] |

| Heat Deflection Temperature (HDT) | 80 - 120 °C | Lower compared to aromatic amines, indicating use for moderate temperature applications.[4] |

| Tensile Strength | 50 - 80 MPa | Good mechanical strength for structural applications. |

| Elongation at Break | 5 - 15 % | The ether linkage contributes to higher flexibility than rigid amine hardeners. |

Experimental Protocol: Epoxy Resin Curing

Objective: To prepare a cured epoxy specimen using 2,2'-Oxybis(ethylamine) as the hardener.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

-

2,2'-Oxybis(ethylamine) (AHEW = 26.04 g/eq)

-

Mixing container and stirrer

-

Mold for casting

-

Vacuum oven

Procedure:

-

Stoichiometric Calculation: Calculate the required parts by weight of the curing agent per 100 parts of resin (phr).

-

phr = (AHEW / EEW) * 100 = (26.04 / 188) * 100 ≈ 13.85 phr.

-

-

Mixing: Weigh 100g of DGEBA resin into a clean mixing container. Add 13.85g of 2,2'-Oxybis(ethylamine) to the resin.

-

Stirring: Mix the components thoroughly for 3-5 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.

-

Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

-

Casting: Pour the degassed mixture into the desired mold.

-

Curing: Allow the casted specimen to cure at room temperature (25°C) for 24 hours, followed by a post-cure in an oven at 80°C for 2-3 hours to ensure full cross-linking and optimal properties.[2]

Role as a Monomer in Polyamide Synthesis

2,2'-Oxybis(ethylamine) is a valuable diamine monomer for creating polyamides through step-growth polycondensation with dicarboxylic acids or their derivatives.[1][5] The resulting polyamides, often a type of polyether amide (PEA), are known for their enhanced flexibility, solubility, and biocompatibility compared to traditional aliphatic polyamides like Nylon.[1][6]

These properties make them suitable for applications in fibers, engineering plastics, and importantly, in biomedical fields.[7]

Caption: Workflow for polyetheramide synthesis.

Quantitative Data: Properties of a Polyetheramide

The properties of polyamides derived from 2,2'-Oxybis(ethylamine) can be tailored by the choice of the diacid comonomer. Below is a representative example of a polyetheramide synthesized with 2,5-furandicarboxylic acid (FDCA), a bio-based monomer.[8]

| Property | Representative Value | Comparison to Nylon 6,6 |

| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Typically 10,000 - 20,000 g/mol |

| Glass Transition Temperature (Tg) | 110 - 140 °C | ~60 °C |

| Tensile Modulus | 2.5 - 3.5 GPa | ~3.0 GPa |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc)[6] | Generally insoluble except in strong acids |

Experimental Protocol: Synthesis of a Polyetheramide

Objective: To synthesize a polyetheramide via low-temperature solution polycondensation.

Materials:

-

2,2'-Oxybis(ethylamine)

-

Adipoyl chloride

-

1-Methyl-2-pyrrolidone (NMP), anhydrous

-

Triethylamine (B128534) (as an acid scavenger)

-

Methanol (B129727) (for precipitation)

Procedure:

-

Dissolution: In a nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve a specific molar amount of 2,2'-Oxybis(ethylamine) and a corresponding molar amount of triethylamine in anhydrous NMP. Cool the solution to 0°C in an ice bath.

-

Monomer Addition: Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of NMP, to the stirred diamine solution.

-

Polymerization: Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The solid polyetheramide will precipitate.

-

Purification: Filter the polymer, wash it thoroughly with fresh methanol to remove unreacted monomers and salts, and then wash with water.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

-

Characterization: Analyze the polymer's molecular weight using Gel Permeation Chromatography (GPC) and confirm its structure via NMR spectroscopy.[9]

Applications in Hydrogels and Biomaterials

The hydrophilicity and flexibility imparted by the ether linkage make 2,2'-Oxybis(ethylamine) an excellent component for creating hydrogels.[10] Hydrogels are 3D polymer networks that can absorb large amounts of water, closely mimicking the properties of natural soft tissue.[11]

When used as a crosslinker or as part of a copolymer backbone, 2,2'-Oxybis(ethylamine) helps create biocompatible and biodegradable materials.[1] These hydrogels are being explored for a variety of biomedical applications, including:

-

Drug Delivery: As matrices for the controlled release of therapeutic agents.[10]

-

Tissue Engineering: As scaffolds that support cell growth and tissue regeneration.[12][13]

-

Biosensors: As responsive materials that can detect biological molecules.[14]

For instance, it can be reacted with diacrylates to form cross-linked hydrogel networks via Michael addition or other polymerization techniques.[9]

Other Notable Applications

-

Polyurethane Synthesis: While less common than its use in epoxies and polyamides, it can be used as a chain extender in polyurethane synthesis, where its amine groups react with isocyanate groups.[15][16] This introduces flexible ether segments into the polyurethane backbone, modifying its elastomeric properties.

-

PROTAC Linkers: In the field of drug development, its structure is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[17]

Conclusion

2,2'-Oxybis(ethylamine) is a foundational diamine in modern polymer chemistry with a diverse and expanding range of applications. Its unique combination of reactivity, flexibility, and hydrophilicity allows for the synthesis of polymers with tailored properties. From enhancing the toughness of industrial epoxy coatings to forming the biocompatible scaffolds essential for next-generation tissue engineering, its versatility makes it a subject of ongoing research and a key component for innovation in materials science and medicine. The protocols and data provided herein serve as a technical foundation for professionals seeking to leverage the unique attributes of this important chemical building block.

References

- 1. 2,2-Oxybis(ethylamine) | 2752-17-2 | Benchchem [benchchem.com]

- 2. threebond.co.jp [threebond.co.jp]

- 3. Epoxy resin curing agent-related - Knowledge [dinuofrp.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in hydrogels applications for tissue engineering and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 25th Anniversary Article: Rational Design and Applications of Hydrogels in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. medchemexpress.com [medchemexpress.com]

The Core of Connection: A Technical Guide to PEG-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three critical elements: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the geometric precision required for efficient ternary complex formation.[3][4]

Among the diverse chemical scaffolds used for linkers, polyethylene (B3416737) glycol (PEG) chains are the most prevalent motifs.[5][6] Their prevalence is due to a unique combination of desirable properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone, with its repeating ether oxygens, significantly improves the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their formulation and bioavailability.[7][8]

-

Tunable Length and Flexibility: PEG linkers can be synthesized with precise, varying lengths, allowing for systematic optimization of the distance between the POI and E3 ligase.[7][8] This flexibility can be advantageous in allowing the two binding partners to adopt an optimal orientation for ubiquitination.[4]

-

Improved Permeability: While seemingly counterintuitive for hydrophilic chains, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations. This folding can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the lipophilic cell membrane.[4]

-

Biocompatibility and Synthetic Accessibility: PEG motifs are well-tolerated in biological systems and are synthetically accessible, with a wide range of commercially available bifunctional derivatives that facilitate the rapid assembly of PROTAC libraries.[6][8]

This technical guide provides an in-depth exploration of PEG-based PROTAC linkers, with a focus on core molecules like 2,2'-Oxybis(ethylamine), offering quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in the rational design of next-generation protein degraders.

Mechanism of Action: A Visualized Pathway

The primary function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase. This action initiates a catalytic cycle of protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data: The Impact of PEG Linker Length on Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short can cause steric clashes, preventing ternary complex formation, while an overly long or flexible linker may not facilitate a productive orientation for ubiquitination.[6][9] The following tables summarize quantitative data from studies that systematically varied PEG or similar alkyl/ether linker lengths and measured the resulting degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

Table 1: Impact of Linker Length on TBK1 Degradation [5]

| PROTAC Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| Alkyl/Ether Combination | < 12 | No Degradation | N/A |

| Alkyl/Ether Combination | 21 | 3 | 96 |

| Alkyl/Ether Combination | 29 | 292 | 76 |

TBK1-targeting PROTACs utilizing a VHL ligand. Data demonstrates an optimal linker length window for potent degradation.

Table 2: Impact of Linker Length on BRD4 Degradation [5]

| PROTAC Linker Composition | Linker PEG Units | E3 Ligase | DC₅₀ (µM) in H661 cells |

| PEG | 0 | CRBN | < 0.5 |

| PEG | 1 | CRBN | > 5 |

| PEG | 2 | CRBN | > 5 |

| PEG | 4 | CRBN | < 0.5 |

| PEG | 0 | VHL | Potent |

| PEG | 4 | VHL | Less Potent |

BRD4-targeting PROTACs using JQ1 as the warhead. This data highlights a non-linear relationship between linker length and degradation and shows that the optimal length depends on the E3 ligase used.

Table 3: Physicochemical Properties of Representative PROTACs [10][11]

| Property | Rule of Five (Ro5) Guideline | Typical PROTAC Range |

| Molecular Weight (MW) | ≤ 500 Da | 700 - 1100 Da |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 - 6 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 10 - 18 |

| Calculated LogP (cLogP) | ≤ 5 | 1 - 6 |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | 120 - 220 Ų |

PROTACs often exist in chemical space "beyond the rule of five" (bRo5), making properties like solubility, often enhanced by PEG linkers, particularly critical for developability.

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel PROTACs. The following sections provide methodologies for key experiments.

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC with a PEG Linker

This protocol describes a common two-step approach for synthesizing a PROTAC that targets BRD4 for degradation by the Cereblon (CRBN) E3 ligase, using a PEG linker. The strategy involves the amide coupling of a JQ1 derivative (warhead) to a pre-formed Pomalidomide-PEG-linker intermediate.

Step 1: Synthesis of Pomalidomide-PEG-Amine Intermediate This intermediate is often commercially available or can be synthesized via SₙAr reaction between 4-fluorothalidomide and an amino-PEG-amine derivative.[12][13]

Step 2: Amide Coupling to JQ1-acid [3][7]

-

Reagent Preparation:

-

Dissolve JQ1-carboxylic acid (1.0 equivalent) and a Pomalidomide-PEG-amine linker (e.g., Pomalidomide-amido-PEG3-C2-NH2, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).[14]

-

-

Coupling Reaction:

-

To the stirred solution, add HATU (1.2 equivalents) as the coupling agent.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) as a non-nucleophilic base.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS until the JQ1-acid starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the final, pure PROTAC.

-

Characterize the final product by ¹H NMR and HRMS.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][8]

-

Cell Culture and Treatment:

-

Plate a relevant human cell line (e.g., MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.[15]

-

Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

-

Treat the cells with the varying PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[16]

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize all samples to the same protein concentration using lysis buffer.

-

Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Immunoblotting:

-